4-{[(4-ETHYLANILINO)CARBONYL]AMINO}BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(4-ETHYLANILINO)CARBONYL]AMINO}BENZAMIDE is an organic compound with the molecular formula C19H18N2O4 It is a derivative of benzamide, characterized by the presence of an ethylanilino group and a carbonylamino group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-ETHYLANILINO)CARBONYL]AMINO}BENZAMIDE typically involves the reaction of 4-ethylaniline with isocyanates or carbamoyl chlorides to form the corresponding urea derivative. This intermediate is then reacted with benzoyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or toluene and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-{[(4-ETHYLANILINO)CARBONYL]AMINO}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: Nucleophilic substitution reactions can occur at the benzamide core, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, alcohol derivatives, and various substituted benzamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-{[(4-ETHYLANILINO)CARBONYL]AMINO}BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-{[(4-ETHYLANILINO)CARBONYL]AMINO}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(4-METHYLANILINO)CARBONYL]AMINO}BENZAMIDE
- 4-{[(4-CHLOROANILINO)CARBONYL]AMINO}BENZAMIDE
- 4-{[(4-METHOXYANILINO)CARBONYL]AMINO}BENZAMIDE
Uniqueness
4-{[(4-ETHYLANILINO)CARBONYL]AMINO}BENZAMIDE is unique due to the presence of the ethylanilino group, which imparts specific chemical and biological properties. This compound may exhibit different reactivity and biological activity compared to its analogs, making it a valuable subject of study in various research fields.
Properties
IUPAC Name |
4-[(4-ethylphenyl)carbamoylamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-2-11-3-7-13(8-4-11)18-16(21)19-14-9-5-12(6-10-14)15(17)20/h3-10H,2H2,1H3,(H2,17,20)(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSBKHJPSMQVNII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.